![molecular formula C15H10F2O4 B6408413 5-Fluoro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261940-29-7](/img/structure/B6408413.png)
5-Fluoro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%
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Overview
Description
5-Fluoro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% (5-Fluoro-2-FMCB) is an important building block in organic synthesis and pharmaceutical research. It is a white crystalline solid with a melting point of 190-195 °C and a boiling point of 270 °C. 5-Fluoro-2-FMCB is a versatile compound that can be used in a variety of applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-FMCB is not fully understood. It is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It is also believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects
5-Fluoro-2-FMCB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain fungi and bacteria, as well as the growth of certain cancer cells. It has also been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes and acetylcholinesterase.
Advantages and Limitations for Lab Experiments
The use of 5-Fluoro-2-FMCB in laboratory experiments has a number of advantages and limitations. The main advantage is its high purity, which allows for more accurate results. It also has a relatively low cost, which makes it an attractive option for laboratory experiments. The main limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
The future of 5-Fluoro-2-FMCB is promising. It has a number of potential applications in organic synthesis, pharmaceutical research, and agrochemical research. In the future, it may be used in the development of novel drugs, agrochemicals, and other organic compounds. It may also be used in the development of new methods for the synthesis of existing compounds. Additionally, it may be used in the development of new analytical techniques to detect and quantify the presence of 5-Fluoro-2-FMCB in biological samples.
Synthesis Methods
5-Fluoro-2-FMCB can be synthesized by a number of methods. The most common method is the reaction of 2-fluoro-5-methoxycarbonylphenol with fluoroacetic anhydride in the presence of anhydrous potassium carbonate. This method yields a high purity product with a yield of 95%. Another method is the reaction of 2-fluoro-5-methoxycarbonylphenol with bromoacetic anhydride in the presence of a base. This method yields a product of lower purity but with a higher yield.
Scientific Research Applications
5-Fluoro-2-FMCB has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, such as phenylacetic acid, phenylalanine, and phenylpyruvic acid. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents and antiviral agents. 5-Fluoro-2-FMCB has also been used in the synthesis of agrochemicals, such as herbicides and insecticides.
properties
IUPAC Name |
5-fluoro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O4/c1-21-15(20)8-2-5-13(17)11(6-8)10-4-3-9(16)7-12(10)14(18)19/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOCNVXDIUVRHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=C(C=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691462 |
Source
|
Record name | 2',4-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid | |
CAS RN |
1261940-29-7 |
Source
|
Record name | 2',4-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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